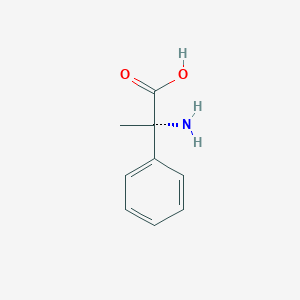

(2S)-2-amino-2-phenylpropanoic acid

Description

BenchChem offers high-quality (2S)-2-amino-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335235 | |

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-26-0 | |

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-2-amino-2-phenylpropanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-2-phenylpropanoic Acid

Abstract

(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, represents a class of chiral building blocks of significant interest to the pharmaceutical and materials science industries. Its structure, featuring a quaternary stereocenter, imparts unique conformational constraints when incorporated into peptides, leading to enhanced proteolytic stability and modified biological activity. This guide provides a comprehensive overview of the core chemical properties, stereocontrolled synthesis, spectroscopic characterization, and reactivity of (2S)-2-amino-2-phenylpropanoic acid, offering a technical resource for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of α-Methylation

Standard α-amino acids serve as the fundamental constituents of proteins. However, the introduction of a methyl group at the α-carbon creates a non-proteinogenic amino acid (NPAA) with a sterically hindered, chiral quaternary center. (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-Methylphenylglycine, is a prime example of this structural motif. This seemingly minor modification has profound implications for its chemical and biological behavior. The α-methyl group restricts the conformational freedom of the peptide backbone when the molecule is incorporated into a peptide chain, influencing secondary structure and resistance to enzymatic degradation. These properties make it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological profiles, such as enhanced stability and bioavailability.

Molecular Structure and Physicochemical Properties

The core structure consists of a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a phenyl ring (-C₆H₅), and a methyl group (-CH₃). The "(2S)" designation defines the absolute stereochemistry at this chiral center.

Table 1: Core Physicochemical Properties of (2S)-2-amino-2-phenylpropanoic acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number | 13398-26-0 | [1] |

| Canonical SMILES | C(C(=O)O)N | [1] |

| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N | [1] |

| Computed XLogP3 | -1.5 | [1][2] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

Synthesis and Stereocontrol: Accessing the Chiral Quaternary Center

The synthesis of α,α-disubstituted amino acids like (2S)-2-amino-2-phenylpropanoic acid presents a significant challenge, primarily in establishing the chiral quaternary stereocenter with high enantiopurity. While classical methods like the Strecker[4][5] or amidomalonate synthesis[6] can produce the racemic product, enantioselective strategies are required for applications in drug development.

One robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome of the reaction.

Conceptual Workflow: Asymmetric Synthesis

The diagram below outlines a generalized, state-of-the-art workflow for the enantioselective synthesis of α-methylated amino acids. The causality behind this experimental design lies in the use of a chiral auxiliary to create a diastereomeric intermediate. The steric hindrance imposed by the auxiliary forces the incoming electrophile (a methylating agent) to approach from a specific face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Caption: Asymmetric synthesis workflow for α-methylated amino acids.

Protocol: Enantioselective Synthesis via Oxazolidinone Auxiliary

This protocol is a representative, self-validating method adapted from established principles for synthesizing chiral α-methylated amino acids[7]. Each step includes checks and justifications.

-

Preparation of the N-Acyloxazolidinone:

-

Step 1.1: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

-

Step 1.2: Stir the resulting solution for 30 minutes at -78 °C.

-

Step 1.3: In a separate flask, prepare phenylacetyl chloride (1.1 equiv.). Add this to the oxazolidinone anion solution dropwise.

-

Step 1.4: Allow the reaction to warm to 0 °C and stir for 2 hours. Quench with saturated aqueous NH₄Cl.

-

Validation: Progress is monitored by Thin Layer Chromatography (TLC). Successful acylation is confirmed by ¹H NMR of the crude product, showing characteristic shifts for the phenylacetyl moiety.

-

-

Diastereoselective Methylation:

-

Step 2.1: Dissolve the purified N-acyloxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C.

-

Step 2.2: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise to form the sodium enolate. Stir for 45 minutes.

-

Causality: NaHMDS is a strong, non-nucleophilic base that cleanly generates the enolate. The low temperature is critical to maintain kinetic control and prevent side reactions.

-

Step 2.3: Add methyl iodide (1.5 equiv.) dropwise. Stir at -78 °C for 4 hours.

-

Step 2.4: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Validation: Diastereoselectivity can be assessed by ¹H NMR or chiral HPLC analysis of the crude product, comparing the integration of signals corresponding to the different diastereomers.

-

-

Auxiliary Cleavage and Isolation:

-

Step 3.1: Dissolve the methylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

-

Step 3.2: Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

-

Causality: This LiOH/H₂O₂ system is a standard method for mild cleavage of Evans auxiliaries, preserving the stereochemistry of the newly formed center.

-

Step 3.3: Stir vigorously for 4-6 hours. Quench excess peroxide with sodium sulfite.

-

Step 3.4: Acidify the aqueous layer to pH ~6 with HCl to protonate the amino acid, which can then be isolated. The chiral auxiliary can be recovered from the organic layer.

-

Validation: The final product's purity and enantiomeric excess are confirmed by chiral HPLC and its structure verified by NMR and Mass Spectrometry.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key is to identify the signals corresponding to the unique quaternary carbon and the surrounding functional groups.

Table 2: Predicted Spectroscopic Data for (2S)-2-amino-2-phenylpropanoic acid

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Methyl protons (-CH₃) | ~1.6-1.8 ppm (singlet, 3H) | Singlet due to the absence of adjacent protons. Located on a quaternary carbon. |

| Phenyl protons (-C₆H₅) | ~7.2-7.5 ppm (multiplet, 5H) | Aromatic region, typical for a monosubstituted benzene ring. | |

| Amine protons (-NH₂) | Broad singlet, variable | Exchangeable protons; chemical shift is concentration and solvent dependent. | |

| Carboxyl proton (-COOH) | Broad singlet, >10 ppm | Highly deshielded, exchangeable proton. Often not observed in D₂O. | |

| ¹³C NMR | Quaternary Carbon (Cα) | ~60-70 ppm | The key signal identifying the chiral center. |

| Methyl Carbon (-CH₃) | ~20-25 ppm | Aliphatic region. | |

| Phenyl Carbons (-C₆H₅) | ~125-145 ppm | Multiple signals in the aromatic region. | |

| Carbonyl Carbon (-COOH) | ~175-180 ppm | Characteristic for a carboxylic acid. | |

| IR Spec. | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Strong, broad signal characteristic of H-bonded acid dimers. |

| N-H stretch (Amine) | 3200-3500 cm⁻¹ (medium) | Primary amine symmetric and asymmetric stretches. | |

| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) | Strong absorption for the carbonyl group. | |

| C=C stretch (Aromatic) | 1450-1600 cm⁻¹ (multiple, medium) | Characteristic absorptions for the phenyl ring. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 165 | Corresponds to the molecular weight of the compound. |

| Key Fragment | m/z = 120 | Loss of the carboxyl group (-COOH, 45 Da), a common fragmentation pathway.[2] |

Reactivity and Applications in Drug Development

The chemical reactivity of (2S)-2-amino-2-phenylpropanoic acid is dominated by its two primary functional groups: the nucleophilic amine and the electrophilic carboxylic acid. These groups allow it to be readily incorporated into larger molecules, particularly peptides, via standard amide bond formation protocols (e.g., using coupling reagents like DCC, HBTU).

The true value for drug development professionals lies in the structural consequences of its incorporation. The α-methyl group acts as a "conformational lock," preventing the free rotation that is possible in natural peptide backbones.

Caption: Impact of α-methylation on peptide properties.

This steric blockade provides two key advantages:

-

Enhanced Proteolytic Stability: Proteases, the enzymes that degrade proteins and peptides, often recognize and bind to specific backbone conformations. By forcing an unnatural conformation, α-methylated residues can effectively block enzyme binding, dramatically increasing the in-vivo half-life of a peptide-based drug.

-

Receptor Binding Specificity: The constrained conformation can lock the peptide into a bioactive shape that binds more tightly and specifically to its target receptor, potentially increasing potency and reducing off-target effects.

Research into related compounds has shown that non-proteinogenic amino acids based on the arylpropionic acid scaffold can possess intrinsic pharmacological activities, including anti-inflammatory properties[8]. This suggests that beyond its role as a structural component, (2S)-2-amino-2-phenylpropanoic acid and its derivatives could serve as the core pharmacophore for new therapeutic agents.

Conclusion

(2S)-2-amino-2-phenylpropanoic acid is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its defining feature—the chiral quaternary α-carbon—provides a reliable method for introducing conformational rigidity into peptide structures. A thorough understanding of its physicochemical properties, stereocontrolled synthesis, and spectroscopic signatures is essential for its effective utilization. As the demand for more stable and specific peptide-based therapeutics grows, the importance of specialized building blocks like (S)-α-Methylphenylglycine will continue to increase, making it a cornerstone of modern peptidomimetic design.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853461, (2S)-2-amino-2-phenylpropanoic acid. Retrieved from [Link].

-

Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. Available at: [Link]

-

IARC Exposome-Explorer (n.d.). 2-Phenylpropanoic acid (Compound). Retrieved from [Link].

-

Roberts, J. D., & Caserio, M. C. (2021). 25.6: Synthesis of α-Amino Acids. Chemistry LibreTexts. Retrieved from [Link].

- Google Patents (2000). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.

-

Arnold, L. D., et al. (1987). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. PubMed. Retrieved from [Link].

- Google Patents (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

Kovach, T. K. (n.d.). Alpha amino acid synthesis. Khan Academy. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link].

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of .alpha.-amino acids. Journal of the American Chemical Society. Retrieved from [Link].

-

OpenStax (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link].

-

Wang, H., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Retrieved from [Link].

-

Sketchy MCAT (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Retrieved from [Link].

-

Hu, W., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. Retrieved from [Link].

Sources

- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

(2S)-2-amino-2-phenylpropanoic acid structure and stereochemistry

An In-Depth Technical Guide to (2S)-2-amino-2-phenylpropanoic Acid: Structure, Stereochemistry, and Applications

Introduction

(2S)-2-amino-2-phenylpropanoic acid, also known by its synonym (S)-α-methyl-phenylglycine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2] Its structure is characterized by a chiral quaternary carbon atom bearing an amino group, a carboxyl group, a phenyl ring, and a methyl group. This unique architecture imparts significant conformational constraints when incorporated into peptide chains, making it a valuable building block in medicinal chemistry and drug development. Unlike its proteinogenic counterpart, phenylalanine, the additional methyl group at the α-carbon sterically hinders bond rotation, predisposing peptide backbones to adopt specific secondary structures. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, chiral resolution, and applications for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The defining feature of (2S)-2-amino-2-phenylpropanoic acid is its fully substituted α-carbon, which serves as the molecule's stereocenter. A thorough understanding of its three-dimensional arrangement and chemical properties is fundamental to its application.

Chemical Structure

The molecule consists of a central sp³-hybridized carbon atom covalently bonded to four distinct substituents:

-

Amino Group (-NH₂): Provides basicity and a site for peptide bond formation.

-

Carboxyl Group (-COOH): Provides acidity and the second site for amide linkage.

-

Phenyl Group (-C₆H₅): A bulky, hydrophobic side chain that influences molecular interactions.

-

Methyl Group (-CH₃): The key substituent that distinguishes it from phenylalanine, inducing conformational rigidity.

The systematic IUPAC name for this compound is (2S)-2-amino-2-phenylpropanoic acid.[1]

Caption: 2D structure of (2S)-2-amino-2-phenylpropanoic acid.

Stereochemistry

The stereochemistry of the α-carbon is critical to the molecule's function. The designation "(2S)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

-NH₂ (Priority 1)

-

-COOH (Priority 2)

-

-C₆H₅ (Priority 3)

-

-CH₃ (Priority 4)

With the lowest priority group (methyl) pointing away, the sequence from 1 to 3 proceeds in a counter-clockwise direction, defining the S-configuration. Its mirror image is the (R)-enantiomer.[3] The selective use of the (S)-enantiomer is crucial in drug design to ensure specific interactions with chiral biological targets like enzymes and receptors.

Caption: Stereoisomers of 2-amino-2-phenylpropanoic acid.

Physicochemical Data Summary

A summary of key identifiers and properties is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][4] |

| Molar Mass | 165.19 g/mol | [1][4][5] |

| CAS Number | 13398-26-0 | [1][6] |

| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N | [1] |

| Canonical SMILES | C(C(=O)O)N | [1][2] |

Part 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure α,α-disubstituted amino acids is a non-trivial challenge in organic chemistry. Production typically involves a racemic synthesis followed by a robust method for chiral resolution.

Racemic Synthesis: Modified Strecker Reaction

A common route to racemic α-amino acids is the Strecker synthesis. An adapted version for α,α-disubstituted analogs starts with a ketone (acetophenone), an ammonia source (ammonium carbonate), and a cyanide source (sodium cyanide).[7] The reaction proceeds through an intermediate hydantoin, which is subsequently hydrolyzed to yield the racemic amino acid.

Caption: Workflow for racemic synthesis via hydantoin intermediate.

This protocol is an illustrative example based on established chemical principles for similar compounds.[7]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine acetophenone (1.0 eq), sodium cyanide (1.8 eq), and ammonium carbonate (3.0 eq) in an aqueous ethanol solution.

-

Cyclization: Heat the reaction mixture to 60-70°C and reflux for 8-12 hours. The formation of the 5-methyl-5-phenylhydantoin intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydantoin. Filter the solid, wash with cold water, and dry under vacuum.

-

Hydrolysis: Add the dried hydantoin intermediate to a 2M sodium hydroxide solution in a pressure vessel. Heat the mixture to 150-160°C for 6-8 hours.

-

Product Isolation: After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of ~6. The racemic amino acid will precipitate.

-

Purification: Filter the crude product, wash with cold water and a small amount of cold ethanol, and then recrystallize from a water/ethanol mixture to obtain the purified racemic product.

Chiral Resolution by HPLC

For pharmaceutical applications, separating the (S) and (R) enantiomers is mandatory. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for both analytical and preparative-scale resolution.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective at resolving a wide range of chiral compounds, including amino acids.[9][10]

Caption: Experimental workflow for chiral resolution by HPLC.

-

Column: Chirobiotic™ T or a similar macrocyclic glycopeptide-based CSP.[9][10]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a pH modifier (e.g., 0.1% triethylammonium acetate, pH 4.1).[9] A typical starting condition is 80:20 (v/v) methanol/buffer.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at 215 nm or 254 nm.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the racemic amino acid in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject 5-10 µL of the sample. The two enantiomers will appear as distinct peaks, allowing for the determination of enantiomeric excess (ee).

Part 3: Applications in Research and Drug Development

The unique structural properties of (2S)-2-amino-2-phenylpropanoic acid make it a powerful tool for designing next-generation therapeutics.

Constrained Peptides and Peptidomimetics

The primary application of this amino acid is in peptide synthesis.[11] The α-methyl group sterically restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint is highly desirable for several reasons:

-

Structural Pre-organization: It forces peptides to adopt specific secondary structures, such as α-helices or β-turns, which can be critical for binding to a biological target.[11]

-

Increased Potency: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity and potency.

-

Enhanced Proteolytic Stability: The bulky α,α-disubstituted structure provides steric shielding against degradation by proteases, increasing the in vivo half-life of the peptide therapeutic.

Chiral Intermediate in Pharmaceutical Synthesis

Beyond peptides, enantiomerically pure (S)-α-methyl-phenylglycine serves as a valuable chiral building block for the synthesis of complex small-molecule drugs.[12] It can be incorporated into heterocyclic scaffolds or used as a starting material for multi-step syntheses where maintaining stereochemical integrity is paramount. While direct examples are proprietary, its utility is analogous to that of phenylglycine derivatives used in the synthesis of antibiotics and anti-cancer agents.[12]

Modulator of Biological Pathways

By enabling the design of highly specific and stable peptide ligands, (2S)-2-amino-2-phenylpropanoic acid is instrumental in developing therapeutics that modulate signaling pathways with high precision. For instance, a stabilized peptide antagonist can more effectively block a G-protein coupled receptor (GPCR) from binding its endogenous ligand, thereby inhibiting a downstream signaling cascade.

Caption: Role in modulating a signaling pathway.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (2S)-2-amino-2-phenylpropanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxyl group, and C-H stretches of the aromatic ring.[13]

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.[14]

-

Chiral HPLC: As described previously, this is the gold standard for determining enantiomeric purity.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the bulk enantiomeric composition, with the (S)-enantiomer typically being dextrorotatory (+).

Conclusion

(2S)-2-amino-2-phenylpropanoic acid is more than just a modified amino acid; it is a strategic tool in modern drug discovery. Its defining structural feature—the chiral quaternary α-carbon—provides a powerful means to enforce conformational rigidity in peptides and small molecules. This constraint translates directly into improved biological activity, metabolic stability, and therapeutic potential. For researchers in medicinal chemistry and drug development, a deep understanding of its synthesis, stereochemistry, and application is key to unlocking the next generation of precisely engineered therapeutics.

References

- (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0 - ChemicalBook.

-

(2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem. [Link]

- D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 - Fengchen.

-

Phenylalanine (data page) - Wikipedia. [Link]

-

2-amino-2-phenylpropanoic acid (C9H11NO2) - PubChemLite. [Link]

-

2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem. [Link]

-

(2S)-2-amino-3-phenylpropanoic acid;nitrous acid | C9H12N2O4 | CID 87099265 - PubChem. [Link]

- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.

-

Synthesis of 2-phenylpropionic acid - PrepChem.com. [Link]

-

Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... - ResearchGate. [Link]

-

Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). [Link]

-

Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap. [Link]

-

(PDF) Structural, spectral, electronic and optical investigations of D-(-)-alpha-Phenylglycine: protease kinase inhibitor - ResearchGate. [Link]

-

Methyl phenylglycine | C9H11NO2 | CID 117324 - PubChem. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

-

L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem. [Link]

Sources

- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. (R)-alpha-methyl-phenylglycine | 29738-09-8 [sigmaaldrich.com]

- 4. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]

- 6. (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0 [amp.chemicalbook.com]

- 7. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - 2-amino-2-phenylpropanoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to (2S)-2-amino-2-phenylpropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a methyl group at the α-carbon, imparts conformational constraints that can enhance the metabolic stability and biological activity of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthesis methodologies, analytical techniques, and applications of this versatile chiral building block.

Core Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental in the procurement and application of any chemical entity. The primary identifiers and key physicochemical properties of (2S)-2-amino-2-phenylpropanoic acid are summarized below.

| Identifier Type | Value |

| CAS Number | 13398-26-0[1] |

| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| InChI | InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 |

| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N |

| Canonical SMILES | C(C(=O)O)N |

| Synonyms | (S)-alpha-methyl-phenylglycine, (S)-2-amino-2-phenylpropanoic acid, (2S)-2-Amino-2-phenyl-propanoic acid[1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 295 °C (decomposes) |

| Solubility | Soluble in aqueous acids and bases. |

Synthesis of (2S)-2-amino-2-phenylpropanoic Acid: A Focus on Enantioselectivity

The stereospecific synthesis of (2S)-2-amino-2-phenylpropanoic acid is crucial for its application in chiral drug design. The primary challenge lies in controlling the stereochemistry at the quaternary α-carbon. The Asymmetric Strecker synthesis is a powerful and widely employed method for this purpose.[2][3][4][5][6]

Asymmetric Strecker Synthesis Workflow

This method involves the enantioselective addition of a cyanide source to a prochiral imine, catalyzed by a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid.

Caption: Asymmetric Strecker Synthesis of (2S)-2-amino-2-phenylpropanoic acid.

Experimental Protocol: Asymmetric Strecker Synthesis

-

Imine Formation: Propiophenone is reacted with a chiral amine (e.g., (R)-phenylglycinol) or ammonia in a suitable solvent (e.g., methanol, toluene) to form the corresponding prochiral imine in situ. The choice of the chiral auxiliary is critical for inducing stereoselectivity.

-

Cyanation: A cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture in the presence of a chiral catalyst.[4] Common catalysts include chiral Schiff bases, thiourea derivatives, or metal complexes. The reaction is typically carried out at low temperatures to enhance enantioselectivity.

-

Hydrolysis: The resulting (S)-α-aminonitrile is isolated and then hydrolyzed under acidic or basic conditions. For instance, heating the aminonitrile in concentrated hydrochloric acid will yield the hydrochloride salt of (2S)-2-amino-2-phenylpropanoic acid.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high chemical and enantiomeric purity.

Analytical Techniques for Quality Control

Ensuring the enantiomeric purity of (2S)-2-amino-2-phenylpropanoic acid is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Chiral HPLC for Enantiomeric Purity

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Caption: Workflow for Chiral HPLC analysis.

Protocol for Chiral HPLC Analysis [7][8][9]

-

Column: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is standard.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the amino group protons.[10][11][12][13][14]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[11]

Applications in Drug Development

The incorporation of (2S)-2-amino-2-phenylpropanoic acid into peptide-based drug candidates offers several advantages due to the steric hindrance provided by the α-methyl group.

Enhancing Peptide Stability and Bioavailability

The α-methyl group protects the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide.[15] This enhanced stability can lead to improved bioavailability and a reduced dosing frequency.

Conformational Constraint and Receptor Binding

The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone.[15][16][17] This can lock the peptide into a bioactive conformation that is optimal for binding to its target receptor, leading to increased potency and selectivity. This principle is a key strategy in the rational design of peptide therapeutics.[15]

Logical Relationship in Peptide Design

Caption: Benefits of incorporating (2S)-2-amino-2-phenylpropanoic acid in peptides.

Conclusion

(2S)-2-amino-2-phenylpropanoic acid is a valuable chiral building block for the development of novel peptide and peptidomimetic therapeutics. Its stereospecific synthesis and rigorous analytical characterization are critical for its successful application. The unique conformational constraints imposed by the α-methyl group provide a powerful tool for medicinal chemists to enhance the stability, potency, and pharmacokinetic properties of drug candidates. As the field of peptide therapeutics continues to expand, the strategic use of non-proteinogenic amino acids like (S)-α-methyl-phenylglycine will undoubtedly play an increasingly important role in the design of next-generation medicines.

References

-

Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen. Retrieved from [Link]

-

Asymmetric synthesis of alpha-amino acids using a chiral catalyst. (n.d.). Purdue e-Pubs. Retrieved from [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Enantioselective synthesis of benzocyclic α,α-dialkyl-amino acids: new insight into the solvent dependent stereoselectivity of the TMSCN addition to phenylglycinol derived imines. (2001). University of Missouri - St. Louis Profiles. Retrieved from [Link]

-

Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central. Retrieved from [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

ALPHA-METHYLPHENYLGLYCINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Methyl ester of phenylglycine .alpha.-chlorophenylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TCI-Journals. Retrieved from [Link]

- Resolution of racemic amino acids. (n.d.). Google Patents.

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved from [Link]

-

Reaction mechanism of PLP-independent (a) and PLP-dependent (b) amino acid racemases. E enzyme, B base. (n.d.). ResearchGate. Retrieved from [Link]

-

(2S)-2-amino-2-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. (2025). ResearchGate. Retrieved from [Link]

-

Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. (n.d.). MDPI. Retrieved from [Link]

-

Conformationally Constrained Amino Acids in Peptide Design. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. (n.d.). PubMed Central (PMC). Retrieved from [Link]

Sources

- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]

- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. [PDF] Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 11. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-2-amino-2-phenylpropanoic acid molecular weight and formula

An In-Depth Technical Guide to (2S)-2-amino-2-phenylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-2-phenylpropanoic acid, also known under the synonym (S)-α-methyl-phenylglycine, is a non-proteinogenic α-amino acid. As a chiral building block, it holds significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a quaternary stereocenter, provides unique conformational constraints when incorporated into peptides or used as a scaffold for novel therapeutics. This guide offers a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications, providing field-proven insights for professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research and development endeavor. (2S)-2-amino-2-phenylpropanoic acid is precisely defined by its molecular formula, weight, and unique identifiers.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |

| Synonyms | (S)-2-amino-2-phenylpropanoic acid, (S)-α-methyl-phenylglycine | [1] |

| CAS Number | 13398-26-0 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Monoisotopic Mass | 165.078978594 Da | [1] |

Stereoselective Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, achieving high enantiomeric purity is paramount. The synthesis of (2S)-2-amino-2-phenylpropanoic acid is most effectively accomplished through asymmetric methods that control the formation of the quaternary stereocenter.

Asymmetric Alkylation via Chiral Auxiliary

A field-proven approach for establishing the (S)-stereochemistry at the α-carbon is the asymmetric C-alkylation of an alanine Schiff base, complexed to a metal, using a chiral auxiliary. This methodology leverages steric hindrance from a chiral ligand to direct an incoming electrophile (a methyl group in this case, though the literature describes benzylation for a related structure) to one face of the prochiral enolate, yielding the desired enantiomer with high stereoselectivity.

A notable strategy involves a Ni(II) complex of a Schiff base formed between alanine and a chiral ligand, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone ((S)-BPB) or its derivatives.[3] The planar geometry of the Ni(II) complex effectively shields one face of the alanine-derived carbanion, forcing the alkylating agent to approach from the less hindered face, thereby inducing asymmetry.[3]

Protocol: Conceptual Steps for Asymmetric Synthesis

-

Complex Formation: React alanine with the chiral auxiliary (e.g., (S)-BPB) and a Ni(II) salt in a suitable solvent like methanol to form the square-planar Schiff base complex.

-

Enolate Generation: Treat the resulting complex with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at low temperature to selectively deprotonate the α-carbon of the alanine moiety, forming the prochiral enolate. The choice of base and solvent is critical to prevent side reactions and maintain stereochemical integrity.

-

Asymmetric Alkylation: Introduce the alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary sterically directs the methylation to occur from the less hindered face, preferentially forming the (S)-configured product.

-

Hydrolysis and Isolation: Decompose the nickel complex by acid hydrolysis (e.g., with 2N HCl). This liberates the crude amino acid.

-

Purification: Purify the final product using techniques such as ion-exchange chromatography or recrystallization to yield enantiomerically enriched (2S)-2-amino-2-phenylpropanoic acid.

This self-validating protocol relies on the initial chirality of the auxiliary to ensure the final product's stereochemistry, which can be confirmed via methods outlined in the next section.

Structural Elucidation and Analytical Characterization

Confirming the identity, structure, and chiral purity of (2S)-2-amino-2-phenylpropanoic acid is essential for its use in regulated applications.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-methyl group, multiplets in the aromatic region corresponding to the phenyl protons, and broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary α-carbon, the methyl carbon, the carboxyl carbon, and the carbons of the phenyl ring. The PubChem entry for the racemic mixture indicates the availability of a ¹³C NMR spectrum.[2]

-

Mass Spectrometry (MS): Electron impact or electrospray ionization MS would confirm the molecular weight of 165.19 g/mol .[1][2] Characteristic fragmentation patterns would include the loss of the carboxyl group and fragments corresponding to the phenyl and methyl moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=C stretching from the aromatic ring.[2]

Chiral Purity Analysis by HPLC

The most critical analytical task is to determine the enantiomeric excess (e.e.) of the synthesized product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. Direct analysis of underivatized amino acids is challenging but can be effectively achieved using specialized chiral stationary phases (CSPs).

Rationale for CSP Selection: Macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) and zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are highly effective for separating native amino acid enantiomers.[4][5] Their mechanism relies on multiple, synergistic interactions—including ionic (electrostatic) interactions, hydrogen bonding, and π-π stacking—which create a stereoselective environment that can differentiate between the D and L enantiomers.[5][6]

Protocol: Chiral HPLC Method

-

Column Selection: Utilize a macrocyclic glycopeptide column such as Astec CHIROBIOTIC® T (25 cm x 4.6 mm I.D.).[4]

-

Mobile Phase Preparation: A typical mobile phase for underivatized amino acids on this CSP consists of a mixture of water, methanol, and an acidic modifier (e.g., formic or acetic acid) to control ionization.[4] A starting condition could be Water:Methanol:Formic Acid (50:50:0.1 v/v/v).

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm or 254 nm.

-

Temperature: Ambient or controlled at 25 °C.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Identify the peaks by comparing with an authentic standard of the racemate or the individual enantiomers if available.

-

Quantification: Integrate the peak areas for the (2S) and (2R) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Applications in Research and Drug Development

The unique structural features of (2S)-2-amino-2-phenylpropanoic acid make it a valuable component in modern drug design.

Constrained Peptides and Peptidomimetics

Incorporating non-natural amino acids like (S)-α-methyl-phenylglycine into peptides is a key strategy to enhance their therapeutic properties. The gem-dimethyl group at the α-carbon restricts the conformational freedom of the peptide backbone. This pre-organization can lead to:

-

Increased Receptor Affinity: By locking the peptide into a bioactive conformation, binding to the target receptor can be significantly improved.

-

Enhanced Proteolytic Stability: The steric bulk of the quaternary carbon shields the adjacent peptide bonds from degradation by proteases, thereby increasing the peptide's in vivo half-life.

-

Improved Bioavailability: Increased stability and modified physicochemical properties can lead to better absorption and distribution.

The synthesis of such modified peptides follows standard solid-phase peptide synthesis (SPPS) protocols, using either Fmoc or Boc protection strategies.[7][8]

Scaffold for Small Molecule Therapeutics

Beyond peptides, the phenylglycine motif is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been explored for various pharmacological activities. For instance:

-

Anti-inflammatory Agents: A structurally related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated anti-inflammatory and antinociceptive properties, suggesting potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.[3]

-

Neurological Targets: Phenylglycine derivatives have been identified as potent and selective antagonists for metabotropic glutamate (mGlu) receptors.[9] These receptors are implicated in a variety of neurological and psychiatric disorders, making antagonists valuable tools for research and potential therapeutics.

Safety and Handling

While specific safety data for the pure (S)-enantiomer is limited, GHS information for the racemic 2-amino-2-phenylpropanoic acid provides a basis for safe handling.[2]

-

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral), causes skin irritation, and may cause respiratory irritation.[2]

-

Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

References

-

PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2... Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... Retrieved from [Link]

-

Jane, D. E., et al. (1995). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. Neuropharmacology, 34(7), 851-856. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Retrieved from [Link]

-

National Institutes of Health. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1984). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine)... Retrieved from [Link]

-

MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved from [Link]

-

AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2024). The Phytochemistry and Pharmacology of Onocleaceae Plants... PMC. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2016). Pharmacological Activities and Applications of Spicatoside A. PMC. Retrieved from [Link]

-

ResearchGate. (2018). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. Retrieved from [Link]

Sources

- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chiraltech.com [chiraltech.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. peptide.com [peptide.com]

- 9. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (2S)-2-amino-2-phenylpropanoic Acid

Foreword

In the landscape of contemporary drug discovery and development, the exploration of non-proteinogenic amino acids has unveiled a rich tapestry of pharmacological potential. Among these, (2S)-2-amino-2-phenylpropanoic acid, a chiral derivative of phenylalanine, has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its biological activities, intended for researchers, scientists, and professionals in the field of drug development. Our focus is to synthesize the current understanding of this compound's mechanism of action, supported by experimental evidence and methodologies, to facilitate further investigation and application.

Introduction: The Significance of Stereochemistry and Structure

(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is a fascinating molecule whose biological profile is intrinsically linked to its three-dimensional structure. The presence of a chiral center at the α-carbon imparts specific stereochemical properties that dictate its interaction with biological targets. This is a critical consideration in pharmacology, where enantiomers of a chiral drug can exhibit markedly different, and sometimes opposing, physiological effects.

The structural similarity of (2S)-2-amino-2-phenylpropanoic acid to the essential amino acid phenylalanine provides a foundational hypothesis for its biological interactions. Phenylalanine serves as a precursor for several key neurotransmitters, suggesting that its derivatives may interact with neurological pathways. Furthermore, the phenylpropanoic acid scaffold is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs), hinting at potential anti-inflammatory and analgesic properties.

Potential as an Anti-inflammatory and Antinociceptive Agent

While direct and extensive studies on the anti-inflammatory and antinociceptive properties of (2S)-2-amino-2-phenylpropanoic acid are not prominently available in the current body of literature, compelling evidence from a closely related analogue, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, offers a strong rationale for this line of inquiry.

A study on this related compound demonstrated notable anti-inflammatory and antinociceptive activities.[1] When administered at a dose of 10 mg/kg, it inhibited xylene-induced ear edema by approximately 31.1%.[1] The same dosage also resulted in a 36.78% increase in tail-flick latency, indicating a significant antinociceptive effect.[1] The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs.[1]

Given the structural parallels, it is plausible that (2S)-2-amino-2-phenylpropanoic acid shares a similar mechanism of action. The phenylpropanoic acid moiety is a key pharmacophore for COX inhibition.

Table 1: Pharmacological Activities of a Structurally Related Compound

| Compound | Assay | Dose | Result | Reference |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear edema (anti-inflammatory) | 10 mg/kg (i.p.) | 31.1% inhibition | [1] |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Tail-flick test (antinociceptive) | 10 mg/kg (i.p.) | 36.78% increase in latency | [1] |

Interaction with the N-Methyl-D-Aspartate (NMDA) Receptor

A significant area of investigation for phenylglycine derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[2][3] The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits, and plays a pivotal role in synaptic plasticity, learning, and memory.[2] Glycine acts as a co-agonist at the GluN1 subunit, and its binding is essential for receptor activation by glutamate.[4]

Several α-substituted amino acids, including phenylglycine derivatives, have been identified as antagonists at the NMDA receptor, often exhibiting stereoselectivity.[3][5] These compounds can modulate neuronal excitability and have potential therapeutic applications in a range of neurological and psychiatric disorders. While direct evidence for (2S)-2-amino-2-phenylpropanoic acid is still emerging, the broader class of phenylglycine derivatives has been shown to act as competitive antagonists at the NMDA receptor.[6]

The exploration of (2S)-2-amino-2-phenylpropanoic acid as a potential NMDA receptor modulator is a promising avenue for research, particularly in the context of developing novel neuroprotective agents.

Diagram 1: Schematic of the NMDA Receptor and Potential Site of Action

Caption: Workflow for assessing anti-inflammatory and antinociceptive activity.

In Vitro NMDA Receptor Binding and Functional Assays

These assays are essential for determining the molecular target and mechanism of action at the NMDA receptor.

4.2.1. Radioligand Binding Assay

This assay measures the affinity of the compound for the glycine binding site on the NMDA receptor.

-

Objective: To determine the binding affinity (Ki) of (2S)-2-amino-2-phenylpropanoic acid for the glycine site of the NMDA receptor.

-

Methodology:

-

Prepare synaptic membranes from rat cerebral cortex.

-

Incubate the membranes with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of (2S)-2-amino-2-phenylpropanoic acid.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

4.2.2. Electrophysiological Recordings

This functional assay measures the effect of the compound on NMDA receptor-mediated currents in neurons or oocytes expressing the receptor.

-

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of (2S)-2-amino-2-phenylpropanoic acid at the NMDA receptor.

-

Methodology:

-

Use primary neuronal cultures or Xenopus oocytes injected with cRNA for GluN1 and GluN2 subunits.

-

Perform whole-cell patch-clamp recordings.

-

Apply a saturating concentration of glutamate and a sub-saturating concentration of glycine to elicit NMDA receptor-mediated currents.

-

Co-apply varying concentrations of (2S)-2-amino-2-phenylpropanoic acid and measure the effect on the current amplitude.

-

A decrease in current amplitude would indicate antagonistic activity, while an increase might suggest agonistic or positive allosteric modulatory effects.

-

Future Directions and Conclusion

The biological activity of (2S)-2-amino-2-phenylpropanoic acid presents a compelling area for further research. The existing evidence from structurally related compounds strongly suggests potential anti-inflammatory, antinociceptive, and NMDA receptor-modulating properties. The stereospecificity of these interactions is a critical aspect that warrants detailed investigation, comparing the (2S) and (2R) enantiomers to elucidate the structure-activity relationship.

Future studies should focus on:

-

Directly assessing the anti-inflammatory and antinociceptive effects of (2S)-2-amino-2-phenylpropanoic acid using the protocols outlined above.

-

Quantitatively characterizing its binding and functional activity at the NMDA receptor, including subtype selectivity.

-

Investigating its pharmacokinetic and toxicological profile to evaluate its potential as a therapeutic agent.

References

-

Korff, M., et al. (2026). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

-

Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(8), 1371-1384. [Link]

-

Ragot, F., et al. (1999). Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway. Biochemical Pharmacology, 57(11), 1297-1304. [Link]

-

Jane, D. E., et al. (1995). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. Neuropharmacology, 34(8), 851-856. [Link]

-

Hussain, S., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4945. [Link]

-

Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620-623. [Link]

-

PubChem. (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

de Souza, L. R., et al. (2018). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 23(10), 2439. [Link]

-

Nabavi, S. M., et al. (2015). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 16(8), 700-709. [Link]

-

PubChem. L-Phenylglycine. National Center for Biotechnology Information. [Link]

-

Danysz, W., & Parsons, A. C. (1998). Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments. Pharmacological Reviews, 50(4), 597-664. [Link]

-

Fengchen Group. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. [Link]

-

Wikipedia. Phenylglycine. [Link]

-

PubChem. Methyl phenylglycine. National Center for Biotechnology Information. [Link]

-

R-Discovery. New heteroaryl-spaced phosphono α-amino acids are competitive NMDA antagonists with analgesic activity. [Link]

-

J. Org. Chem. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. [Link]

-

Kresinsky, V., et al. (2006). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry Letters, 16(21), 5653-5656. [Link]

-

PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.

-

Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 418(2), 143-147. [Link]

-

MDPI. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. [Link]

-

UCL Discovery. STUDIES ON THE MODULATORY ROLE OF GLYCINE AT THE NMDA RECEPTOR COMPLEX IN SUPRASPINAL REGIONS OF RODENT BRAIN ALAN EDWARD FLETCH. [Link]

-

MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

The Role of (2S)-2-amino-2-phenylpropanoic Acid and its Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and metabolic stability is paramount. α,α-disubstituted amino acids represent a privileged class of building blocks that fulfill these criteria, and among them, (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methylphenylglycine, serves as a cornerstone for developing novel therapeutics. The introduction of a quaternary α-carbon atom imposes significant conformational constraints, which can lock a molecule into a bioactive conformation and enhance its resistance to enzymatic degradation.[1][2] This technical guide provides an in-depth analysis of the (2S)-2-amino-2-phenylpropanoic acid scaffold, exploring its synthesis, structural properties, and its pivotal role in the design of potent and selective modulators of challenging drug targets, with a specific focus on N-Methyl-D-Aspartate (NMDA) receptor antagonists.

Introduction: The Strategic Advantage of Conformational Constraint

Peptides and small molecules often suffer from pharmacological liabilities such as poor metabolic stability and conformational flexibility, the latter of which can lead to off-target effects and reduced potency. The incorporation of unnatural amino acids with constrained geometries is a proven strategy to overcome these limitations.[3] The (2S)-2-amino-2-phenylpropanoic acid scaffold is exemplary in this regard. Its core structure, featuring a chiral quaternary carbon atom directly attached to a phenyl ring, offers several distinct advantages for drug design:

-

Enhanced Metabolic Stability: The steric hindrance provided by the α-methyl group protects the adjacent peptide bonds from proteolytic cleavage, increasing the molecule's in vivo half-life.[1]

-

Restricted Conformational Freedom: The rigid structure reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[4][5]

-

Scaffold for 3D Diversity: The phenyl ring and the amino and carboxyl termini serve as vectors for chemical modification, allowing for the precise spatial orientation of pharmacophoric elements to optimize target engagement.

This guide will delve into the practical applications of this scaffold, focusing on a therapeutically significant case study: the development of antagonists for the glycine binding site of the NMDA receptor.

The Core Scaffold: Synthesis and Derivatization

The efficient and stereocontrolled synthesis of the (2S)-2-amino-2-phenylpropanoic acid core is a critical first step in any drug discovery campaign. The most robust and widely adopted method is the asymmetric Strecker synthesis .

Asymmetric Synthesis of the Core Scaffold

The Strecker reaction, a three-component reaction between a ketone (acetophenone), a cyanide source (sodium cyanide), and an amine, is a classic method for amino acid synthesis. To achieve stereocontrol, a chiral amine is used as an auxiliary. A crystallization-induced asymmetric transformation can be employed to yield the desired diastereomer in high purity.[4][6]

Structure-Activity Relationships (SAR)

SAR studies on related scaffolds have revealed key principles for achieving high potency. By derivatizing the (2S)-2-amino-2-phenylpropanoic acid core, we can establish a clear SAR profile. The primary goal is to maximize affinity for the glycine binding site, typically measured by the inhibition constant (Kᵢ) in a competitive radioligand binding assay.

Sources

- 1. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10689418B2 - Synthetic peptides that modulate the NMDA receptor - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate dehydrogenase improves binding of [3H]CGP39653 to NMDA receptors in the autoradiographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.rug.nl [pure.rug.nl]

Mechanism of action of (2S)-2-amino-2-phenylpropanoic acid

An In-depth Technical Guide to the Mechanism of Action of (2S)-2-amino-2-phenylpropanoic Acid

Abstract

(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with potential for diverse biological activities. This guide provides a comprehensive analysis of its potential mechanism of action, distinguishing it from its structurally related and more extensively studied isomer, α-methyl-L-phenylalanine. While direct research on the specific mechanism of (2S)-2-amino-2-phenylpropanoic acid is limited, this document synthesizes existing knowledge of related compounds to propose a hypothesized mechanism of action centered on the modulation of amino acid transporters and potential downstream effects on neurotransmitter systems. Furthermore, a detailed roadmap for experimental validation is presented for researchers in drug discovery and development.

Introduction and Structural Disambiguation

The landscape of non-proteinogenic amino acids offers a rich reservoir for therapeutic innovation. (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is one such molecule whose therapeutic potential is yet to be fully elucidated. A critical point of clarification is its distinction from the similarly named α-Methyl-L-phenylalanine ((2S)-2-amino-2-methyl-3-phenylpropanoic acid).

As illustrated below, the key structural difference lies in the position of the phenyl group. In (2S)-2-amino-2-phenylpropanoic acid, the phenyl and amino groups are attached to the same carbon (C2), whereas in α-methyl-L-phenylalanine, the phenyl group is part of a benzyl moiety attached to C3. This seemingly subtle difference has profound implications for their respective biochemical activities. α-Methyl-L-phenylalanine is known to act as an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, thereby depleting catecholamine neurotransmitters[1]. In contrast, the direct biological targets of (2S)-2-amino-2-phenylpropanoic acid are not well-defined in the scientific literature.

This guide will focus exclusively on (2S)-2-amino-2-phenylpropanoic acid, exploring its hypothesized mechanism of action and providing a robust framework for its investigation.

Figure 2: Hypothesized signaling pathway for (2S)-2-amino-2-phenylpropanoic acid via competitive inhibition of the LAT1 transporter.

Proposed Experimental Validation

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols outline a logical progression from in vitro characterization to cell-based functional assays.

In Vitro Binding and Transport Assays

The initial step is to confirm direct interaction with the LAT1 transporter.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Culture a cell line known to express high levels of LAT1 (e.g., HT-29 or PC-3).

-

Membrane Preparation: Isolate cell membranes through homogenization and centrifugation.

-

Binding Reaction: Incubate the membrane preparations with a known radiolabeled LAT1 substrate (e.g., [3H]-L-phenylalanine) in the presence of increasing concentrations of (2S)-2-amino-2-phenylpropanoic acid.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of (2S)-2-amino-2-phenylpropanoic acid and calculate its binding affinity (Ki).

Experimental Protocol: Cellular Uptake Assay

-

Cell Culture: Plate LAT1-expressing cells in a multi-well format.

-

Uptake Inhibition: Pre-incubate the cells with varying concentrations of (2S)-2-amino-2-phenylpropanoic acid.

-

Radiolabeled Substrate Addition: Add a fixed concentration of a radiolabeled LAT1 substrate (e.g., [3H]-L-phenylalanine) and incubate for a short period.

-

Wash and Lyse: Wash the cells to remove extracellular radioligand and lyse the cells.

-

Quantification: Measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the effect of (2S)-2-amino-2-phenylpropanoic acid on substrate uptake and calculate its IC50.

The workflow for these initial in vitro experiments is depicted below.

Figure 3: Experimental workflow for in vitro characterization of (2S)-2-amino-2-phenylpropanoic acid interaction with LAT1.

Cell-Based Functional Assays

Following confirmation of LAT1 binding and transport inhibition, the next step is to assess the downstream functional consequences.

Experimental Protocol: Neurotransmitter Precursor Depletion

-

Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y).

-

Treatment: Treat the cells with (2S)-2-amino-2-phenylpropanoic acid for various time points.

-

Metabolite Extraction: Extract intracellular metabolites.

-

LC-MS/MS Analysis: Quantify the intracellular levels of phenylalanine, tyrosine, dopamine, and norepinephrine using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Determine if treatment with (2S)-2-amino-2-phenylpropanoic acid leads to a significant reduction in these key metabolites.

Experimental Protocol: Anti-proliferative Effects

-

Cell Culture: Use a cancer cell line with high LAT1 expression (e.g., PC-3).

-